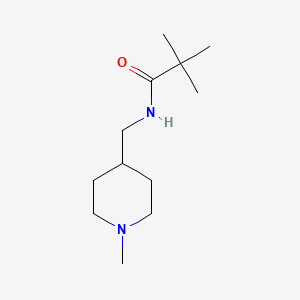
N-((1-methylpiperidin-4-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cystic Fibrosis Therapy
One area of application involves the development of compounds for the treatment of cystic fibrosis. For example, a study discusses the synthesis and evaluation of bithiazole analogues designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. A specific compound, constrained in the s-cis conformation, demonstrated improved corrector activity, highlighting the potential of such molecules in cystic fibrosis therapy (Yu et al., 2008).
Polymer Nanocomposites
Another application is found in the synthesis of methylpiperidine-functionalized graphene oxide (MP-GO), which serves as a curing catalyst for polyimide nanocomposites. The introduction of MP-GO resulted in nanocomposite films with significantly enhanced oxygen barrier properties and thermal stability, suggesting applications in materials science where improved barrier and thermal properties are desired (Jin et al., 2019).
Imaging Agents for Neuroinflammation
Research has also been conducted on the synthesis of a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation. This work illustrates the potential of N-methylpiperidine derivatives in the development of diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
DNA Minor Groove Recognition
The study of polyamides containing N-methylpyrrole and N-methylimidazole for lengthened DNA minor groove recognition is another significant application. These compounds have shown high affinity for specific DNA sequences and the ability to regulate gene expression, which could have implications for gene therapy and biotechnological applications (Watanabe et al., 2015).
Catalysis
Additionally, research into Rh(III)-catalyzed direct C-H amination using N-chloroamines at room temperature demonstrates the utility of N-pivaloyloxy derivatives in catalysis, offering a method for the selective synthesis of benzamide or aminoaniline derivatives (Grohmann et al., 2012).
properties
IUPAC Name |
2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSZZQRPXSDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methylpiperidin-4-yl)methyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

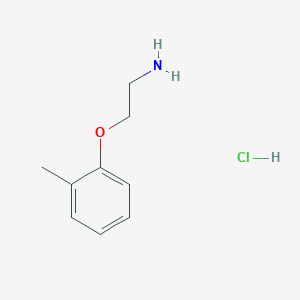
![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)
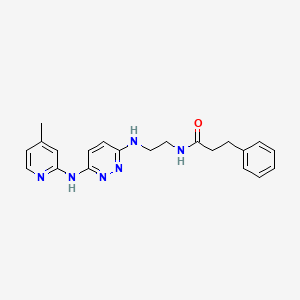
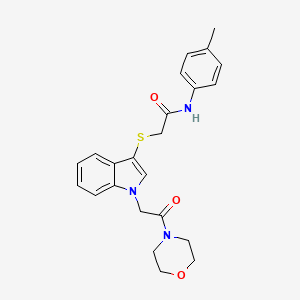
![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)
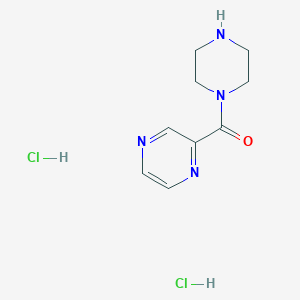
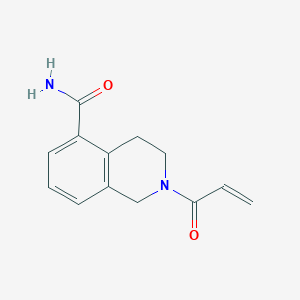
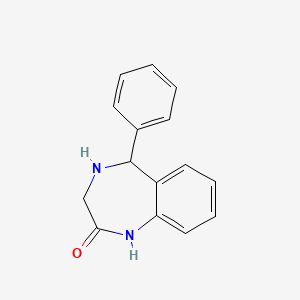
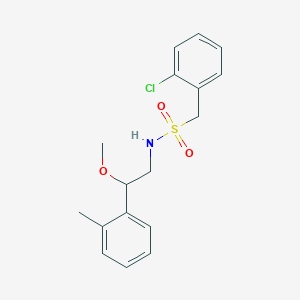
![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)